molecular formula C11H10ClNO B1597386 4-Chloro-6-methoxy-2-methylquinoline CAS No. 50593-73-2

4-Chloro-6-methoxy-2-methylquinoline

Cat. No. B1597386
CAS RN: 50593-73-2
M. Wt: 207.65 g/mol
InChI Key: WABDZSKKLDCIRM-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-2-methylquinoline is a chemical compound with the molecular formula C11H10ClNO and a molecular weight of 207.66 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6-methoxy-2-methylquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound with two nitrogen atoms . The compound also contains a chlorine atom, a methoxy group, and a methyl group .


Physical And Chemical Properties Analysis

4-Chloro-6-methoxy-2-methylquinoline is a solid substance . It has a molecular weight of 207.66 . The compound’s InChI key is WABDZSKKLDCIRM-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Process

    4-Chloro-6-methoxy-2-methyl-3-nitroquinoline has been synthesized from 4-methoxyaniline through a process involving cyclization, nitrification, and chlorination. This method starts with inexpensive raw materials and is suitable for large-scale studies, achieving a yield of up to 85% (Zhao, Lei, & Guo, 2017).

  • Catalytic Reduction Research

    Research on the catalytic reduction of nitroarenes using formic acid in the presence of a ruthenium catalyst has shown that various nitroarenes, including those with chloro, methyl, or methoxy substituents, can be reduced to corresponding aminoarenes. This process includes the hydrogenation of heterocyclic compounds like quinoline (Watanabe et al., 1984).

  • Derivative Synthesis

    A study reports the synthesis of derivatives of 4-chloro-2-methyl-5-nitro- and 2,4-dichloro-5-nitroquinolines that contain methoxy groups. These compounds can undergo nucleophilic substitution and reduction processes to produce various quinoline proton sponges (Dyablo et al., 2015).

Applications in Biomedical Research

  • Tubulin-Polymerization Inhibitors

    A study on the optimization of 4-(N-Cycloamino)phenylquinazolines revealed new tubulin-polymerization inhibitors. Compounds containing the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety showed high cytotoxic activity and potency against tubulin assembly, indicating potential applications in cancer treatment (Wang et al., 2014).

  • Anticancer Properties

    Research on N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine highlighted its potent apoptosis-inducing properties and high efficacy in cancer models, demonstrating significant potential as an anticancer agent (Sirisoma et al., 2009).

Other Potential Applications

  • Antimicrobial Activities

    The antimicrobial activities of Citrullus colocynthis fruits and 4-methylquinoline analogues, including those with methoxy substituents, have been studied for use as natural preservatives against foodborne bacteria, demonstrating potential in food safety and preservation (Kim et al., 2014).

  • Spectroscopic Studies

    Spectroscopic analysis of various quinoline derivatives, including those with methoxy substituents, has been conducted to explore their potential in fluorescence and chemosensor applications, particularly in detecting metal ions (Prodi et al., 2001).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301 - H318, indicating that it is toxic if swallowed and causes serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician (P301 + P310) .

properties

IUPAC Name

4-chloro-6-methoxy-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-5-10(12)9-6-8(14-2)3-4-11(9)13-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABDZSKKLDCIRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346168
Record name 4-Chloro-6-methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methoxy-2-methylquinoline

CAS RN

50593-73-2
Record name 4-Chloro-6-methoxy-2-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50593-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-methoxy-2-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
RH Slater - Journal of the Chemical Society (Resumed), 1930 - pubs.rsc.org
… For the synthesis of compounds of this type, 4-chloro-6-methoxy2 -methylquinoline, easily accessible (Conrad and Limpach, Ber., 1888, 21, 1651) and containing labile halogen, …
Number of citations: 2 pubs.rsc.org
RH Slater - Journal of the Chemical Society (Resumed), 1931 - pubs.rsc.org
… The parent base of this group, namely, 4-aniZino-6-methoxy-2-methylquinoline (VI), was readily obtained by condensing aniline with 4-chloro-6-methoxy-2-methylquinoline (Conrad …
Number of citations: 0 pubs.rsc.org
WO Kermack, JF Smith - Journal of the Chemical Society (Resumed), 1930 - pubs.rsc.org
… were heated together at 140" for 2-3 hours, or when 4-chloro-6methoxy-2-methylquinoline (4 g.) and piperazine hydrate (2 g.) were heated under the same conditions as in the …
Number of citations: 0 pubs.rsc.org
M Nasr, I Nabih, JH Burckhalter - Journal of Medicinal Chemistry, 1978 - ACS Publications
… A mixture of 2.6 g (0.001 mol) of 3- ethylaminomethyl-4-chloro-6-methoxy-2-methylquinoline (2b) and 1.1 g (0.001 mol) of 2-aminophenol was dissolved in 50 mL of absolute ethyl …
Number of citations: 12 pubs.acs.org
AA Patel, AG Mehta - Der Pharma Chemica, 2010 - cabdirect.org
… 1a-h on cyclized with guanidine nitrate, yielded 4-(substituted phenyl)-6-(substituted phenyl)-2-pyrimidinamine 2a-h and then refluxing with 4-chloro-6-methoxy-2-methylquinoline yield …
Number of citations: 26 www.cabdirect.org
OV Dyablo, AF Pozharskii, EA Shmoilova… - Chemistry of …, 2015 - Springer
We report the synthesis of 4-chloro-2-methyl-5-nitro- and 2,4-dichloro-5-nitroquinolines, containing methoxy groups at positions 6 and 8. The reaction of these compounds with …
Number of citations: 6 link.springer.com
OV Dyablo, AF Pozharskii, EA Shmoilova… - Chemistry of …, 2015 - go.gale.com
We report the synthesis of 4-chloro-2-methyl-5-nitro-and 2, 4-dichloro-5-nitroquinolines, containing methoxy groups at positions 6 and 8. The reaction of these compounds with …
Number of citations: 0 go.gale.com
M Nasr, JH Burckhalter - Journal of Heterocyclic Chemistry, 1979 - Wiley Online Library
3,3′(1,3‐Ethyliminodimethylene)bis(4‐hydroxy‐6‐methoxy‐2‐methyl)quinoline (2c) and related compounds were synthesized. 3,3‐Methylenebis(4‐hydroxy‐6‐methoxy‐2‐methyl)…
Number of citations: 8 onlinelibrary.wiley.com
KD Thomas, AV Adhikari, NS Shetty - European journal of medicinal …, 2010 - Elsevier
… To a solution of 4-chloro-6-methoxy-2-methylquinoline (3) (19 g, 0.091 mol) in EtOH/water mixture (20 vol), sodium azide (29.57 g, 0.455 mol) was added and the reaction mass was …
Number of citations: 172 www.sciencedirect.com
B Medapi, J Renuka, S Saxena, JP Sridevi… - Bioorganic & medicinal …, 2015 - Elsevier
Antibiotics with good therapeutic value and novel mechanism of action are becoming increasingly important in today’s battle against bacterial resistance. One of the popular targets …
Number of citations: 54 www.sciencedirect.com

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